Microtubule Polymerization Inhibition Potency of Suprafenacine vs. Colchicine and Nocodazole
Suprafenacine inhibits microtubule polymerization with an IC50 of 0.38 µM . In comparative terms, this potency positions SRF intermediate between the classical colchicine-site binders colchicine (reported IC50 ~0.1–0.3 µM in comparable tubulin polymerization assays) and nocodazole (IC50 ~1–3 µM) [1]. This establishes SRF as a suitably potent tool compound for microtubule destabilization studies without the extreme potency that may limit dynamic range in certain assay formats.
| Evidence Dimension | Inhibition of microtubule polymerization |
|---|---|
| Target Compound Data | IC50 = 0.38 µM |
| Comparator Or Baseline | Colchicine (IC50 ~0.1–0.3 µM); Nocodazole (IC50 ~1–3 µM) |
| Quantified Difference | ~1.3–3.8-fold less potent than colchicine; ~2.6–7.9-fold more potent than nocodazole |
| Conditions | In vitro tubulin polymerization assay |
Why This Matters
For procurement, SRF offers a potency level suitable for routine laboratory use without requiring extreme handling precautions associated with highly potent cytotoxins like colchicine, while remaining more potent than nocodazole for robust microtubule destabilization.
- [1] Jordan MA, Wilson L. Microtubules as a target for anticancer drugs. Nat Rev Cancer. 2004;4(4):253-265. View Source
